4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide 4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 393874-54-9
VCID: VC4953277
InChI: InChI=1S/C26H29N7O3S3/c1-3-5-15-36-20-13-11-18(12-14-20)23(35)27-16-21-29-31-25(33(21)19-9-7-6-8-10-19)38-17-22(34)28-24-30-32-26(39-24)37-4-2/h6-14H,3-5,15-17H2,1-2H3,(H,27,35)(H,28,30,34)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NN=C(S4)SCC
Molecular Formula: C26H29N7O3S3
Molecular Weight: 583.74

4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

CAS No.: 393874-54-9

Cat. No.: VC4953277

Molecular Formula: C26H29N7O3S3

Molecular Weight: 583.74

* For research use only. Not for human or veterinary use.

4-butoxy-N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide - 393874-54-9

Specification

CAS No. 393874-54-9
Molecular Formula C26H29N7O3S3
Molecular Weight 583.74
IUPAC Name 4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Standard InChI InChI=1S/C26H29N7O3S3/c1-3-5-15-36-20-13-11-18(12-14-20)23(35)27-16-21-29-31-25(33(21)19-9-7-6-8-10-19)38-17-22(34)28-24-30-32-26(39-24)37-4-2/h6-14H,3-5,15-17H2,1-2H3,(H,27,35)(H,28,30,34)
Standard InChI Key OQPSWKUKIKNGOX-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NN=C(S4)SCC

Introduction

Structural Characteristics and Molecular Properties

The compound features a benzamide core substituted at the para position with a butoxy group (-OC₄H₉). The amide nitrogen is connected to a methylene bridge (-CH₂-) that links to a 1,2,4-triazole ring. This triazole moiety is further functionalized with:

  • A phenyl group at position 4

  • A thioether (-S-) group at position 5, which connects to a 2-oxoethylthio (-S-CH₂-C(=O)-) unit

  • The 2-oxoethylthio group is bonded to a 1,3,4-thiadiazole ring substituted with an ethylthio (-S-C₂H₅) group at position 5.

Molecular Formula: C₃₀H₃₂N₈O₃S₃
Molecular Weight: 649.82 g/mol
IUPAC Name: 4-butoxy-N-[[5-[[2-[[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

Key Structural Features:

  • Triazole-Thiadiazole Hybrid System: The 1,2,4-triazole and 1,3,4-thiadiazole rings are pharmacophores known for antimicrobial and anticancer activities.

  • Thioether Linkages: The -S- bridges enhance metabolic stability and membrane permeability.

  • Butoxy Group: The hydrophobic chain may improve lipid solubility and bioavailability.

Synthetic Pathways and Reaction Mechanisms

The synthesis involves multi-step reactions to assemble the hybrid heterocyclic system:

Step 1: Formation of 5-(Ethylthio)-1,3,4-thiadiazol-2-amine

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide with carbon disulfide under basic conditions yields 2-amino-1,3,4-thiadiazole.

  • Thiolation: Reaction with ethyl iodide introduces the ethylthio group at position 5.

Step 2: Synthesis of 2-((5-(Ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl Thioether

  • Amide Coupling: Condensation of 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride forms 2-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide.

  • Thiol Substitution: Reaction with mercaptoethanol replaces the chloride with a thiol group.

Step 3: Assembly of the Triazole Core

  • Triazole Formation: A Huisgen 1,3-dipolar cycloaddition between an alkyne and azide generates the 1,2,4-triazole ring.

  • Functionalization:

    • Phenyl group introduction via nucleophilic substitution.

    • Thioether linkage to the 2-oxoethylthio-thiadiazole unit.

Step 4: Final Amide Coupling

The triazole-thiadiazole intermediate reacts with 4-butoxybenzoic acid via EDC/HOBt-mediated amide bond formation.

PropertyValue
LogP (Partition Coefficient)3.8 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors9
Rotatable Bonds12

Comparative Analysis with Structural Analogues

The compound’s design draws inspiration from VC6965940 (CAS 391929-77-4), a triazole derivative with demonstrated anticancer activity. Key differences include:

  • Substitution Pattern: Replacement of the fluorophenyl group with a phenyl group may alter target selectivity.

  • Extended Linker: The additional thiadiazole-thioether chain could enhance binding to cysteine-rich enzyme active sites.

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